Melting Point Depression vs. Unsubstituted Analog
(2-Methylbenzyl)triphenylphosphonium bromide exhibits a melting point of 265°C , which is approximately 30°C lower than the melting point range of 295-298°C reported for the unsubstituted analog benzyltriphenylphosphonium bromide (CAS 1449-46-3) . This significant reduction in melting point is attributed to the disruption of crystal packing by the ortho-methyl substituent. Additionally, the corresponding chloride salt, (2-methylbenzyl)triphenylphosphonium chloride (CAS 63368-36-5), displays a higher melting point of 275-277°C , confirming that the counterion (bromide vs. chloride) further modulates thermal behavior.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 265°C |
| Comparator Or Baseline | Benzyltriphenylphosphonium bromide: 295-298°C; (2-Methylbenzyl)triphenylphosphonium chloride: 275-277°C |
| Quantified Difference | Target vs. benzyl analog: ~30°C lower; Target vs. chloride salt: 10-12°C lower |
| Conditions | Standard differential scanning calorimetry / capillary melting point apparatus |
Why This Matters
Lower melting point may indicate easier handling, different solubility in organic solvents, and potential advantages in low-temperature reaction setups.
